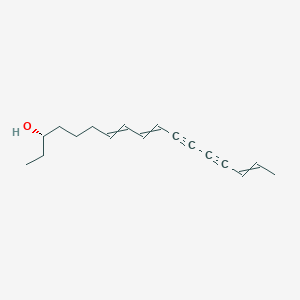

(3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol

CAS No.: 919282-66-9

Cat. No.: VC16939357

Molecular Formula: C17H22O

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919282-66-9 |

|---|---|

| Molecular Formula | C17H22O |

| Molecular Weight | 242.36 g/mol |

| IUPAC Name | (3S)-heptadeca-7,9,15-trien-11,13-diyn-3-ol |

| Standard InChI | InChI=1S/C17H22O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h3,5,10-13,17-18H,4,14-16H2,1-2H3/t17-/m0/s1 |

| Standard InChI Key | XPWLAWRNRFNDED-KRWDZBQOSA-N |

| Isomeric SMILES | CC[C@@H](CCCC=CC=CC#CC#CC=CC)O |

| Canonical SMILES | CCC(CCCC=CC=CC#CC#CC=CC)O |

Introduction

Structural Characteristics and Isomeric Relationships

Molecular Architecture

The compound’s backbone consists of a heptadecane chain () modified by three double bonds () at positions 7, 9, and 15, and two triple bonds () at positions 11 and 13. The hydroxyl group at position 3 introduces chirality, with the S configuration dictating its spatial orientation. The molecular formula is , derived as follows:

-

Base alkane:

-

Three double bonds: ()

-

Two triple bonds: ()

-

Hydroxyl group: , (replaces one with )

This yields , consistent with analogs such as dehydrofalcarinol () .

Stereochemical Considerations

The S configuration at C3 distinguishes this compound from racemic or R-configured analogs. Chirality influences biological activity, as seen in related polyacetylenes like falcarinol, where stereochemistry affects membrane interaction and cytotoxicity . Computational modeling (e.g., density functional theory) could predict preferred conformations, but experimental data from X-ray crystallography or NMR are absent in available sources.

Natural Occurrence and Biosynthetic Pathways

Putative Biological Sources

Polyacetylenes with conjugated ene-yne systems are frequently isolated from Apiaceae and Asteraceae plants. For example:

-

Dehydrofalcarinol (CAS 13894-97-8) is found in Daucus carota (carrot) and Panax ginseng .

-

(all-E)-1,7,9-Heptadecatriene-11,13,15-triyne (PubChem CID 14409592) occurs in Jacobaea vulgaris and Artemisia vulgaris .

These organisms biosynthesize polyacetylenes via oxidative desaturation of fatty acids, often catalyzed by lipoxygenases or cytochrome P450 enzymes. The target compound may arise through analogous pathways, with modular enzymes introducing double and triple bonds at specific positions.

Biosynthetic Hypotheses

-

Precursor: Oleic acid () could undergo β-oxidation to yield a intermediate.

-

Desaturation: Sequential dehydrogenation at positions 7, 9, and 15 forms conjugated dienes.

-

Acetylenation: Diiron oxidase enzymes (e.g., Acetylenase) introduce triple bonds at positions 11 and 13 .

-

Hydroxylation: A cytochrome P450 monooxygenase adds the hydroxyl group at C3, with stereoselectivity determined by enzyme active-site geometry.

Physicochemical Properties

Predicted Properties

The moderate LogP suggests balanced lipophilicity, enabling membrane permeability while retaining partial water solubility.

Stability and Reactivity

-

Conjugated system: The alternating double and triple bonds may confer susceptibility to UV-induced degradation or oxidation. Stabilization strategies (e.g., storage under , light-sensitive containers) are advisable.

-

Hydroxyl group: Participates in hydrogen bonding, influencing solubility and interaction with biological targets.

Synthetic Approaches

Retrosynthetic Analysis

-

Disconnections:

-

Triple bonds at C11–C12 and C13–C14 via Sonogashira coupling.

-

Double bonds via Wittig olefination or elimination reactions.

-

Chiral hydroxyl group via asymmetric catalysis (e.g., Sharpless epoxidation).

-

-

Key intermediates:

-

Fragment A (C1–C10): Containing the C3 hydroxyl group.

-

Fragment B (C11–C17): Enyne segment with triple bonds.

-

Enantioselective Synthesis

-

Sharpless asymmetric dihydroxylation: To install the C3 S configuration .

-

Chiral auxiliaries: Evans’ oxazolidinones could control stereochemistry during fragment coupling.

Biological Activities and Applications

Anti-Inflammatory Properties

Analogous compounds inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reducing prostaglandin synthesis . Molecular docking studies could assess the target’s affinity for these enzymes.

Cytotoxicity and Anticancer Research

Falcarinol-type polyacetylenes induce apoptosis in cancer cells via mitochondrial depolarization . Structure-activity relationship (SAR) studies would clarify the impact of the C7–C15 triene moiety on potency.

Challenges and Future Directions

-

Synthesis optimization: Scalable routes for enantiopure material are needed.

-

Biosynthetic engineering: Heterologous expression in E. coli or yeast could enable sustainable production.

-

Biological profiling: Prioritize assays for neuroprotective, antiviral, and immunomodulatory effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume